molecular formula C16H16Cl2N2O2 B1388908 N-(5-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide CAS No. 1020723-13-0

N-(5-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide

Cat. No.: B1388908
CAS No.: 1020723-13-0
M. Wt: 339.2 g/mol
InChI Key: HUMQKPRTRLANCA-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide is a chemical compound of significant interest in scientific research. While specific studies on this exact molecule are not publicly detailed, its structure suggests potential as a key intermediate or active compound in agrochemical and pharmaceutical discovery. The 2,4-dichlorophenoxy moiety is a well-known scaffold in herbicidal science, featuring in established active ingredients, indicating research potential in plant science . Furthermore, the phenoxyacetamide core structure is recognized in pharmacological research for its role in inhibiting bacterial virulence; specific phenoxyacetamide derivatives have been shown to inhibit the Type III Secretion System (T3SS) in Pseudomonas aeruginosa , a mechanism that helps establish serious infections, positioning them as promising candidates for developing anti-infective agents . Researchers can utilize this compound to explore these and other mechanisms of action. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-9-3-5-12(19)8-14(9)20-16(21)10(2)22-15-6-4-11(17)7-13(15)18/h3-8,10H,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMQKPRTRLANCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to downstream effects in biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the aromatic rings, alkyl chain modifications, and stereochemistry. These changes significantly impact physicochemical properties like melting point (m.p.), retention factor (Rf), and bioactivity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Modifications m.p. (°C) Yield (%) Rf Value Key Evidence
N-(5-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide 5-Amino-2-methylphenyl, 2,4-dichlorophenoxy - - -
N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27i) Cyclopropyl, 4-fluorophenyl 109–110 52 0.44 (2:1 Hex:EtOAc)
N-[1-(4-Fluorophenyl)ethyl]-2-(2,4-dichlorophenoxy)propanamide (27a) 4-Fluorophenyl ethyl 100–103 12 0.58 (1:1 Hex:EtOAc)
N-[(S)-1-(4-Fluorophenyl)ethyl]-(R)-propanamide (27b) Chiral (S)-4-fluorophenyl ethyl, (R)-propanamide 128–130 89 0.58 (1:1 Hex:EtOAc)
N-[1-(4-Fluorophenyl)cyclopropyl]-propanamide (27e) 4-Fluorophenyl cyclopropyl 134–138 83 0.66 (1:1 Hex:EtOAc)
N-(4-Fluorobenzyl)-2-(2,4-dichlorophenoxy)propanamide (MBX 1642; 2) 4-Fluorobenzyl 120–121 92 0.52 (1:1 Hex:EtOAc)

Notes:

  • Steric Effects : Bulky substituents (e.g., cyclopropyl in 27i) reduce yields (52%) compared to simpler analogs (e.g., 27b: 89%) due to steric hindrance during synthesis .
  • Chirality : Stereoisomers (e.g., 27b) exhibit higher melting points (128–130°C vs. 100–103°C for 27a), suggesting enhanced crystallinity from stereochemical purity .
  • Polarity: Hydrophilic groups (e.g., hydroxyethyl in 27l) lower Rf values (0.29) compared to nonpolar analogs (e.g., 27m: Rf 0.70) .
Antimicrobial Activity

Compounds like MBX 1642 (N-(4-fluorobenzyl)-propanamide) inhibit Pseudomonas spp., with IC₅₀ values correlating with substituent hydrophobicity. For example, cyclopropyl derivatives (27i) show moderate activity, while chiral analogs (27b) exhibit enhanced potency due to optimized target binding .

Herbicidal Activity

N-(4,6-disubstituted pyrimidin-2-yl)-2-(2,4-dichlorophenoxy)propanamide derivatives demonstrate pre-emergent herbicidal activity, disrupting auxin signaling in weeds. The dichlorophenoxy group is critical for binding to plant auxin receptors, while alkyl chain length modulates bioavailability .

Pharmacological Potential

Carboxy-substituted analogs (e.g., 27o) show promise as prodrugs, with carboxylic acid groups improving solubility and metabolic stability. For instance, 27o (m.p. 160–175°C) exhibits 76% yield and enhanced bioavailability in preclinical models .

Key Research Findings

Substituent Effects : Fluorine atoms at the para position (e.g., 4-fluorophenyl) enhance metabolic stability and target affinity .

Chirality Matters : Enantiopure analogs (e.g., 27b) outperform racemic mixtures in both potency and selectivity .

Agrochemical Relevance: Dichlorophenoxypropanamides are potent auxin mimics, with structural analogs like fenoxanil (CAS: 115853-35-5) commercialized as rice blast fungicides .

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide, also known as a phenoxyacetamide derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features, which include an amino group, a methyl group, and a dichlorophenoxy moiety attached to a propanamide backbone. This article will explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C₁₆H₁₆Cl₂N₂O₂
  • Molecular Weight : 339.22 g/mol
  • CAS Number : 1020723-39-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound may modulate signaling pathways and inhibit specific enzyme activities.

Potential Molecular Targets :

  • Enzymes involved in metabolic pathways
  • Receptors that mediate cellular responses
  • Proteins associated with disease processes

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be further investigated as a potential antimicrobial agent.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies have indicated that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

Case Study Example :
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030

This data suggests a significant potential for therapeutic application in oncology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Substituents on the phenyl rings play an essential role in modulating activity.

Key Findings:

  • Chloro Substituents : The presence of chlorine atoms is critical for maintaining potency.
  • Amino Group Positioning : Variations in the positioning of the amino group can significantly affect the compound's efficacy.

Research Implications and Future Directions

The promising biological activities of this compound highlight its potential as a lead compound for drug development. Further research is warranted to explore:

  • In vivo efficacy and safety profiles
  • Mechanistic studies to elucidate pathways involved in its action
  • Development of analogs with improved potency and selectivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 2
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N-(5-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide

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